molecular formula C7H6BNO2S B1426103 Thieno[3,2-c]pyridin-2-ylboronic acid CAS No. 568582-98-9

Thieno[3,2-c]pyridin-2-ylboronic acid

Cat. No.: B1426103
CAS No.: 568582-98-9
M. Wt: 179.01 g/mol
InChI Key: WXMDFQBZMATQMY-UHFFFAOYSA-N
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Description

Thieno[3,2-c]pyridin-2-ylboronic acid is an organoboron compound with the molecular formula C7H6BNO2S and a molecular weight of 179.00 g/mol . This compound is part of a class of boronic acids that are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The structure of this compound consists of a thienopyridine ring system attached to a boronic acid functional group, making it a valuable intermediate in the synthesis of various organic molecules.

Mechanism of Action

Target of Action

Thieno[3,2-c]pyridin-2-ylboronic acid is a unique chemical compound that has been used in early discovery research . .

Biochemical Pathways

It’s worth noting that boronic acids are often used in suzuki-miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds.

Result of Action

The compound’s potential as a kinase inhibitor has been suggested , indicating that it may have effects on cell signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thieno[3,2-c]pyridin-2-ylboronic acid typically involves the lithiation of thieno[3,2-c]pyridine followed by borylation. One common method includes the following steps :

  • Thieno[3,2-c]pyridine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -40°C.
  • A solution of n-butyllithium in hexanes is added dropwise to the mixture, maintaining the temperature below -33°C.
  • Triisopropyl borate is then added, and the reaction mixture is allowed to warm to room temperature.
  • The resulting mixture is treated with phosphoric acid to precipitate the boronic acid product, which is then isolated by filtration and dried.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-c]pyridin-2-ylboronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions:

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Phenols: Resulting from oxidation reactions.

Scientific Research Applications

Thieno[3,2-c]pyridin-2-ylboronic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: Thieno[3,2-c]pyridin-2-ylboronic acid is unique due to its fused thienopyridine ring system, which imparts distinct electronic properties and reactivity compared to other boronic acids. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.

Properties

IUPAC Name

thieno[3,2-c]pyridin-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO2S/c10-8(11)7-3-5-4-9-2-1-6(5)12-7/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMDFQBZMATQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)C=CN=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A three neck flask fitted with an internal thermometer containing thieno[3,2-c]pyridine (5.0 g, 37 mmol, 1 equivalent) was evacuated and then filled with a nitrogen gas atmosphere. THF (60 mL) was added and the solution was cooled to −44° C. (CH3CN/dry ice). n-Butyllithium (1.6M/hexane, 25 mL, 41 mmol, 1.1 equivalents) was added over 10 minutes, while maintaining the internal temperature at or below −33° C. The reaction was stirred at −33 to −45° C. for 60 minutes. Triisopropyl borate (10.2 mL, 44 mmol, 1.2 equivalents) was added and the cooling bath removed. The reaction was allowed to proceed for 105 minutes. Then 3.0 mL phosphoric acid (85% aqueous, 3.0 mL, 44 mmol, 1.2 equivalents) was added. A yellow solid formed, which was diluted with water and Et2O (about 150 mL each). A yellow solid was collected by filtration and was dried by suction overnight (5.05 g). Analytical Data: 1H NMR (400 MHz, METHANOL-d4) δ ppm 7.95 (1H, s), 8.09 (1H, d, J=5.9 Hz), 8.34 (1H, d, J=6.1 Hz), 9.09 (1H, s). MS (APCI, M+1) 180.1. Microanalysis for C7H6BNSO2.H3PO4: calculated C, 30.35; H, 3.27; N, 5.06; P, 11.18. Found: C, 41.12; H, 3.19; N, 6.53; P, 0.68%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
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reactant
Reaction Step Two
Quantity
10.2 mL
Type
reactant
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Quantity
3 mL
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reactant
Reaction Step Four
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Quantity
0 (± 1) mol
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solvent
Reaction Step Five
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Quantity
150 mL
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solvent
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Synthesis routes and methods II

Procedure details

To a stirring mixture consisting of thieno[3,2-c]pyridine (2.0 g) in anhydrous tetrahydrofuran (25 mL) at −40° C. was added a solution consisting of 1.6 M n-butyllithium in hexanes (10 mL) over several minutes (dropwise at first followed by a slow, steady stream). The reaction mixture was stirred for five minutes and triisopropyl borate (4.2 mL) was subsequently added. The cold bath was removed and the mixture was allowed to stir for one hour. Water (2 mL) was added to the stirring mixture, which caused a pale yellow solid to precipitate instantly. The precipitate was collected by vacuum filtration and the solids were rinsed lightly with water (giving a cloudy yellow filtrate) and subsequently with diethyl ether (giving a dark orange filtrate). The aqueous portion of the filtrate was separated from the organic solvent, and then diluted with 1,4-dioxane (100 mL) and the solution was concentrated under reduced pressure. Addition of 1,4-dioxane (100 mL) to the concentrate and subsequent concentration under reduced pressure was repeated twice to afford a yellow powder (0.8 g) upon final evaporation.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
4.2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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